(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS No.: 1705061-00-2
VCID: VC5071327
Molecular Formula: C17H24N2O3S
Molecular Weight: 336.45
* For research use only. Not for human or veterinary use.
![(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide - 1705061-00-2](/images/structure/VC5071327.png)
Description |
(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic molecule featuring a bicyclic structure with specific functional groups. Its chemical formula is C17H24N2O3S, and it has a molecular weight of 336.45 g/mol. This compound belongs to the class of bicyclic amides, known for their diverse biological activities, including potential applications in pharmaceutical development as analgesics or antidepressants. Pharmacological ActivitiesThis compound is primarily assessed for its pharmacological activities through in vitro assays and animal models. Its potential applications include:
Comparison with Similar CompoundsSimilar compounds, such as other bicyclic amides, exhibit different biological activities based on their substituents. For example:
Research Findings and Future DirectionsResearch on this compound focuses on elucidating its mechanism of action and therapeutic potential. Interaction studies with biological targets are crucial for understanding its efficacy and safety profile. Given its unique structure and potential dual activity as both an analgesic and antidepressant, further research is warranted to explore its full therapeutic potential. |
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CAS No. | 1705061-00-2 | ||||||||||||
Product Name | (1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide | ||||||||||||
Molecular Formula | C17H24N2O3S | ||||||||||||
Molecular Weight | 336.45 | ||||||||||||
IUPAC Name | N-(3,5-dimethoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide | ||||||||||||
Standard InChI | InChI=1S/C17H24N2O3S/c1-21-14-6-11(7-15(10-14)22-2)18-17(20)19-12-4-5-13(19)9-16(8-12)23-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3,(H,18,20) | ||||||||||||
Standard InChIKey | PWGBXVMPEQSESV-UHFFFAOYSA-N | ||||||||||||
SMILES | COC1=CC(=CC(=C1)NC(=O)N2C3CCC2CC(C3)SC)OC | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 90616119 | ||||||||||||
Last Modified | Aug 17 2023 |
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